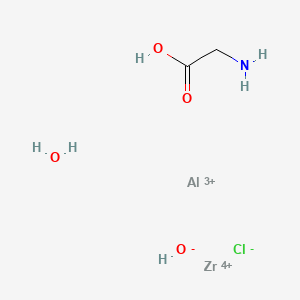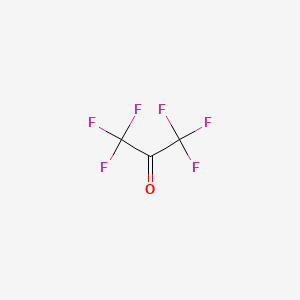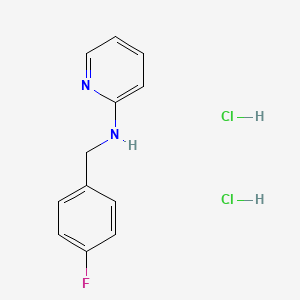
TYR-C-PEPTIDE HUMAN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TYR-C-PEPTIDE HUMAN, also known as Tyrosine-C-Peptide, is a bioactive peptide derived from the human insulin precursor. It plays a crucial role in various biochemical processes, particularly in the regulation of pancreatic B-cell secretion activity. This peptide is essential for the development of radioimmunoassay kits used to measure C-peptide levels, which are indicative of insulin production and pancreatic function .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of TYR-C-PEPTIDE HUMAN involves the genetic alteration of human insulin precursor. The Arg32Tyr human proinsulin mutant gene is constructed through site-directed mutagenesis and overexpressed in Escherichia coli. The purified R32Y-proinsulin is then converted to insulin and this compound by codigestion with trypsin and carboxypeptidase B. The peptide is isolated using reverse-phase high-performance liquid chromatography (RP-HPLC) and identified through radioimmunoassay and amino acid analysis .
Industrial Production Methods
Industrial production of this compound follows similar methodologies, with large-scale recombinant expression and purification processes. These methods ensure high yields of pure and active peptide, suitable for various applications, including structural studies and drug development .
化学反应分析
Types of Reactions
TYR-C-PEPTIDE HUMAN undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The phenol functionality in the tyrosine residue allows it to participate in hydrophobic interactions and hydrogen bonding, making it susceptible to various post-translational modifications such as glycosylation, nitration, oxidation, and phosphorylation .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include N-bromosuccinimide (NBS) for selective peptide cleavage at tyrosine residues. The reaction conditions often involve mild temperatures and specific pH levels to ensure the stability and activity of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptide fragments with spirodienone-lactone moieties and intact C-terminal peptide fragments. These modifications are crucial for the structural diversification of the peptide during drug optimization .
科学研究应用
TYR-C-PEPTIDE HUMAN has a wide range of scientific research applications:
作用机制
The mechanism of action of TYR-C-PEPTIDE HUMAN involves its role in the melanin biosynthesis pathway. Human tyrosinase, a key enzyme in this pathway, initiates the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. These reactions are crucial for melanin production, which affects skin pigmentation and protection against UV radiation .
相似化合物的比较
TYR-C-PEPTIDE HUMAN can be compared with other similar compounds such as TYRP1 and TYRP2, which share sequence identity and similarity with human tyrosinase. These compounds also play roles in melanin biosynthesis but differ in their specific functions and regulatory mechanisms . The unique properties of this compound, such as its specific post-translational modifications and role in insulin regulation, distinguish it from these related compounds .
Conclusion
This compound is a versatile and significant peptide with applications across various scientific disciplines. Its unique properties and mechanisms of action make it a valuable tool for research and industrial applications, particularly in the fields of medicine, chemistry, and biology.
属性
CAS 编号 |
139532-11-9 |
|---|---|
分子式 |
C162H268N50O54 |
分子量 |
3780.16 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)
![(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B1148358.png)
